Potassium L-glutamate
Description
Properties
CAS No. |
24595-14-0 |
|---|---|
Molecular Formula |
C5H7K2NO4 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
dipotassium;(2S)-2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.2K/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |
InChI Key |
WDRWZVWLVBXVOI-QTNFYWBSSA-L |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)O)N.[K+] |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)O)N.[K+] |
Other CAS No. |
24595-14-0 |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Related CAS |
56-86-0 (Parent) |
sequence |
E |
solubility |
Freely soluble in water; practically insoluble in ethanol or ethe |
Synonyms |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
Origin of Product |
United States |
Historical Context of Glutamate Taste Science and the Discovery of Umami
The journey into understanding umami began in the early 20th century with the work of Japanese chemist Dr. Kikunae Ikeda. wikipedia.orgajinomoto.com In 1907, while enjoying a bowl of kombu dashi (a traditional Japanese broth made from kelp), Ikeda noticed a distinct savory taste that he could not classify as sweet, sour, salty, or bitter. ajinomoto.com This experience prompted him to investigate the source of this unique taste. ific.org Through his research, by 1908, he successfully isolated the active component from the kombu seaweed: L-glutamic acid. ific.orgnih.gov
Ikeda termed this newly identified taste "umami," derived from the Japanese word "umai," meaning "delicious." ific.org To create a stable and palatable seasoning, he experimented with various salts of glutamic acid, including calcium, potassium, ammonium (B1175870), and magnesium glutamate (B1630785). wikipedia.org He found that the sodium salt, monosodium glutamate (MSG), was the most soluble, palatable, and easiest to crystallize. wikipedia.org This led to a patent for the mass production of MSG in 1909, and it was subsequently commercialized as the seasoning "Aji-no-moto." wikipedia.orgajinomoto.com
For many years, umami was not widely accepted as a basic taste in Europe and America, where glutamate was often considered merely a "flavor enhancer." nih.gov However, continued research, particularly after the first Umami International Symposium in Hawaii in 1985, provided the necessary psychophysical and electrophysiological evidence to solidify its status as the fifth basic taste. wikipedia.orgnih.gov Further discoveries identified other umami substances, such as inosine (B1671953) monophosphate (IMP) from bonito flakes and guanosine (B1672433) monophosphate (GMP) from shiitake mushrooms, which exhibit a powerful synergistic effect with glutamate. wikipedia.orgnih.gov The identification of specific umami taste receptors on the tongue in 2000 further cemented umami's place in taste science. wikipedia.org
Significance of Monopotassium Glutamate in Advanced Taste Perception Research
Monopotassium glutamate (B1630785) (MPG) holds particular significance in advanced taste perception research primarily because it allows scientists to study the umami taste with minimal interference from saltiness. oup.com Monosodium glutamate (MSG), the most common glutamate salt, imparts both umami and salty tastes due to the presence of sodium ions. nih.gov This dual sensation can complicate experiments designed to isolate and understand the specific mechanisms of umami perception.
In studies investigating the fundamental properties of umami taste, such as its interaction with temperature, MPG is often the preferred stimulus. For example, research on the effect of temperature on umami perception utilized MPG to ensure that the taste being evaluated was predominantly umami, rather than a combination of umami and saltiness. oup.com This allows for a clearer understanding of how thermal changes affect umami taste receptors and their signaling pathways.
A study designed to measure the effect of cooling on umami intensity chose MPG specifically because, unlike MSG, it does not have a significant "salt-dependent" gustatory component. oup.com This research found that cooling reduced the umami intensity of MPG, a finding that contributes to the broader understanding of how taste perception is modulated by physical factors. oup.com
The use of MPG is also crucial in studies that aim to differentiate the roles of various taste receptors. Research has shown that MPG activates both the T1R1-T1R3 and mGluR4 receptors in animal models. oup.com By using MPG, researchers can investigate the specific contributions and characteristics of these umami receptors without the confounding variable of sodium, which activates separate salt taste channels. nih.gov In one study, MPG was used instead of MSG so that the umami taste, rather than salty taste, was predominant when testing the inhibitory effects of another compound on umami perception. plos.org This precision is vital for mapping the complex interactions between different taste modalities and understanding the molecular underpinnings of taste.
Mechanisms of Taste Perception and Sensory Science Research with Monopotassium Glutamate
Umami Receptor Activation and Signal Transduction Pathways (T1R1/T1R3, mGluR4)
The perception of umami taste initiated by monopotassium glutamate (B1630785) is a complex process involving multiple receptors and signal transduction pathways. nih.gov The primary receptors identified for umami taste are the T1R1/T1R3 heterodimer and metabotropic glutamate receptors, specifically mGluR4 and mGluR1. tandfonline.comcabidigitallibrary.org
The T1R1/T1R3 receptor, a G-protein-coupled receptor (GPCR), is considered a key player in umami detection. researchgate.net When L-glutamate from monopotassium glutamate binds to the T1R1/T1R3 receptor, it initiates a cascade of intracellular events. nih.gov This activation involves G-protein subunits, which in turn stimulate phospholipase Cβ2 (PLCβ2). tandfonline.com The activation of PLCβ2 leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium from intracellular stores. oup.com This increase in intracellular calcium activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, ultimately sending a taste signal to the brain. nih.govsquarespace.com
In addition to the T1R1/T1R3 pathway, metabotropic glutamate receptors, which are also GPCRs, contribute to umami perception. nih.gov Specifically, taste-mGluR4 has been identified in taste buds and is believed to be involved in transducing the taste of glutamate. nih.gov Evidence suggests that information from mGluRs may be mediated by a TRPM5-independent pathway. nih.govnih.gov The existence of multiple receptor systems for umami, like T1R1/T1R3 and mGluRs, suggests a sophisticated mechanism for detecting and processing glutamate taste, potentially contributing to different nuances of umami perception. nih.govcabidigitallibrary.org
Neural Coding of Umami Taste Information in Peripheral and Central Nervous Systems
Once monopotassium glutamate activates the taste receptors, the umami signal is transmitted to the brain through a complex neural network. This process, known as neural coding, involves both peripheral and central nervous systems. nih.gov
In the peripheral nervous system, gustatory information for umami stimuli is conveyed by cranial nerves, including the chorda tympani (cranial nerve VII) and the glossopharyngeal (cranial nerve IX) nerves. tandfonline.comnih.gov Studies in animal models have identified different types of nerve fibers that respond to umami substances. For instance, in mice, umami-sensitive fibers in the chorda tympani nerve have been categorized into groups such as sucrose-best (S-type) and monopotassium glutamate-best (M-type), indicating that some neurons are broadly tuned while others are more specific. nih.govnih.gov
Upon reaching the brain, umami taste information is processed in various cortical regions. Functional magnetic resonance imaging (fMRI) studies in humans have shown that umami stimuli activate the primary taste cortex (in the insular/opercular cortex) and the secondary taste cortex (in the orbitofrontal cortex). physiology.orgoxcns.org Single-neuron recordings in primates have further corroborated these findings, demonstrating that specific neurons in these areas are tuned to umami tastants. tandfonline.comnih.gov The orbitofrontal cortex is particularly important for the conscious perception and hedonic (pleasure) assessment of taste. nih.gov
Synergistic Interactions with 5′-Nucleotides (e.g., IMP, GMP) in Taste Enhancement
A hallmark of umami taste is its synergistic enhancement when glutamate is combined with certain 5′-ribonucleotides, such as inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP). tandfonline.comramenchemistry.com This synergy, where the perceived umami intensity of the mixture is significantly greater than the sum of its individual components, is a crucial aspect of the sensory properties of monopotassium glutamate. ramenchemistry.comresearchgate.net
This remarkable enhancement is believed to occur at the receptor level, specifically involving the T1R1/T1R3 receptor. oup.com The proposed mechanism is that 5'-nucleotides like IMP and GMP bind to a different site on the T1R1 protein, which in turn enhances the binding of glutamate to the receptor. nih.gov This allosteric interaction stabilizes the active conformation of the receptor, leading to a more robust and prolonged signal transduction cascade. foodnavigator.com
The synergistic effect is not just a laboratory phenomenon; it is a cornerstone of culinary practices worldwide, where ingredients rich in glutamate (like tomatoes or seaweed) are often paired with those high in 5'-nucleotides (like meat or mushrooms) to create a more savory and impactful flavor. ramenchemistry.com Research has shown that this synergy is observable at the neural level, with chorda tympani nerve responses in animal models showing a dramatically amplified signal when MSG is mixed with GMP or IMP. nih.govnih.gov
| Compound Combination | Perceived Umami Intensity | Neural Response Magnitude |
| Monopotassium Glutamate (MPG) alone | Baseline | Baseline |
| Inosine 5'-monophosphate (IMP) alone | Very low to none | Minimal |
| Guanosine 5'-monophosphate (GMP) alone | Very low to none | Minimal |
| MPG + IMP | Significantly Enhanced | Dramatically Amplified |
| MPG + GMP | Significantly Enhanced | Dramatically Amplified |
This table provides an interactive representation of the synergistic effect between monopotassium glutamate and 5'-nucleotides on umami perception.
Influence of Environmental Factors on Umami Taste Perception (e.g., Temperature)
The perception of umami taste from monopotassium glutamate is not static but can be modulated by various environmental factors, most notably temperature. semanticscholar.org Research has demonstrated that the intensity of umami taste is temperature-dependent.
A study specifically investigating monopotassium glutamate (MPG) and monosodium glutamate (MSG) found that cooling solutions to temperatures between 10 and 37 °C reduced the perceived umami intensity. semanticscholar.orgnih.gov This effect was observed for both tasting with the whole mouth and when applied directly to the tongue tip. semanticscholar.org This suggests that warmer temperatures may enhance the perception of umami, a phenomenon that aligns with anecdotal experiences of food tasting more savory when warm. sonndacatto.co.uk
Interestingly, the effect of temperature on the salty taste of these glutamate compounds was found to be in the opposite direction; cooling to 10 °C increased, rather than decreased, the salty taste. semanticscholar.orgnih.gov This differential effect of temperature on the umami and salty components of glutamate salts highlights the complexity of taste perception.
The mechanism underlying the temperature sensitivity of umami taste may be related to the TRPM5 ion channel, which is a part of the T1R1/T1R3 receptor signaling pathway and is known to be heat-sensitive. nih.govsonndacatto.co.uk
| Temperature | Perceived Umami Intensity of MPG | Perceived Salty Intensity of MPG |
| 37 °C (Warm) | Higher | Lower |
| 21 °C (Room Temp) | Moderate | Moderate |
| 10 °C (Cool) | Lower | Higher |
This interactive table illustrates the general findings on how temperature influences the perception of umami and salty tastes of monopotassium glutamate solutions.
Psychophysical and Neurophysiological Correlates of Monopotassium Glutamate Perception
The study of how the physical properties of a stimulus relate to the sensory experience it produces is known as psychophysics, while neurophysiology examines the functions of the nervous system. Both fields provide valuable insights into the perception of monopotassium glutamate.
Psychophysical studies have established that the umami taste of monopotassium glutamate is distinct from the other four basic tastes (sweet, sour, salty, and bitter). nih.gov Time-intensity studies, which measure the perceived intensity of a taste over time, have shown that the flavor of umami potentiators like MSG has a unique profile, characterized by a long time to reach maximum intensity, a plateau at that peak, and a persistent aftertaste. researchgate.net
Neurophysiologically, the perception of monopotassium glutamate has clear correlates in the brain. As mentioned earlier, fMRI studies demonstrate that umami stimuli activate specific areas of the taste cortex, including the insula, orbitofrontal cortex, and anterior cingulate cortex. physiology.orgnih.gov Furthermore, when monopotassium glutamate is combined with a synergistic nucleotide like IMP, the blood oxygenation-level dependent (BOLD) signal in the orbitofrontal cortex shows a supralinear additivity, mirroring the subjective enhancement of umami taste. physiology.orgoxcns.org Recordings from single neurons in the primate taste cortex have identified cells that respond best to glutamate, providing direct evidence for the neural encoding of umami taste at the cellular level. nih.gov
Role of Umami in Overall Flavor Profile and Palatability Modulation
One of the key functions of umami is to provide a sense of balance and depth to flavors. sajcrr.com It can help to reduce the perception of bitterness in foods, making some vegetables more palatable. msgdish.com Umami also contributes to a feeling of "mouthfeel" or "fullness," which can increase the satisfaction derived from eating. researchgate.netmsgdish.com This is partly because the sensation of umami tends to linger longer than other tastes. msgdish.com
Cross-Modal Sensory Interactions Involving Umami Taste
The perception of flavor is a multisensory experience, and the umami taste of monopotassium glutamate engages in significant cross-modal interactions with other senses, particularly smell and hearing.
The interaction between taste and smell is fundamental to flavor perception. Research has shown a strong positive interaction between umami taste and consonant savory odors. nih.gov For instance, combining the taste of glutamate with a savory aroma like garlic can produce a flavor experience that is more pleasant and intense than the sum of its parts. nih.gov This synergy is not happening at the receptor level on the tongue but rather in the brain, specifically in the orbitofrontal cortex where taste and olfactory signals converge. nih.gov The umami taste of monopotassium glutamate can also enhance the perception of saltiness, an effect that is further amplified by the presence of a salty-smelling odor like soy sauce. nih.gov
Interestingly, there is also evidence of cross-modal interactions between umami taste and audition (the sense of hearing). Studies have found associations between lower-pitched sounds and umami taste. apa.org One experiment simulating airline cabin noise found that while the perception of sweetness was suppressed, the intensity of umami taste was enhanced. apa.org This suggests that the auditory environment can modulate how we perceive the taste of monopotassium glutamate. These findings highlight that the experience of umami is not isolated to the tongue but is integrated with information from other sensory modalities to create a holistic flavor perception.
Biochemical Pathways and Enzymatic Transformations Involving Glutamate Anion
Glutamate (B1630785) Metabolism in Biological Systems (General, Non-Human Clinical Focus)
Glutamate is a non-essential amino acid that is central to a multitude of metabolic pathways in a wide range of organisms, from bacteria to plants and animals. nih.gov It serves not only as a fundamental component of proteins but also as a key metabolic intermediate. nih.govnih.gov The metabolism of glutamate is intricately linked with core cellular processes, including the biosynthesis of other amino acids, nucleic acids, and specialized metabolites. nih.gov
In plants, glutamate is a critical compound for nitrogen assimilation. mdpi.com Inorganic nitrogen, absorbed from the soil as nitrate or ammonium (B1175870), is incorporated into organic forms through the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, where glutamate is a key substrate. mdpi.com This pathway effectively links nitrogen metabolism with carbon metabolism. mdpi.com Furthermore, glutamate is a precursor for the synthesis of chlorophyll and proline, an osmoprotectant, highlighting its importance in photosynthesis and stress responses. mdpi.com
In various biological systems, glutamate can be synthesized from the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate, through two primary pathways. nih.gov The first is the reductive amination of α-ketoglutarate by glutamate dehydrogenase (GDH), utilizing ammonium as the nitrogen donor. nih.gov The second pathway involves the action of glutamate synthase, which uses glutamine as the nitrogen donor. nih.gov Conversely, the catabolism of glutamate primarily involves its conversion back to α-ketoglutarate, a reaction that links amino acid metabolism with cellular energy production through the TCA cycle. mdpi.com
Role of Glutamate in Nitrogen Metabolism and Amino Acid Homeostasis
Glutamate holds a pivotal position in the management of nitrogen within biological systems, serving as a primary nitrogen donor for the synthesis of numerous other amino acids and nitrogenous compounds. mdpi.comnih.gov This central role is largely executed through transamination reactions, where the amino group from glutamate is transferred to an α-keto acid, thereby generating a new amino acid and α-ketoglutarate. nih.gov This process is fundamental for maintaining the balance of various amino acids required for protein synthesis and other metabolic functions.
In many organisms, the assimilation of inorganic nitrogen, such as ammonium, is directly funneled into the synthesis of glutamate and glutamine. nih.gov The GS/GOGAT cycle, particularly prominent in plants and bacteria, is a key pathway for this assimilation process, establishing glutamate as a gateway for nitrogen to enter into cellular metabolism. mdpi.com
Glutamate is also a key player in the transport and detoxification of ammonia (B1221849). In the brain, for example, excess ammonia is incorporated into glutamate to form glutamine via the action of glutamine synthetase. nih.govtouro.edu This reaction is a major pathway for ammonia removal. nih.govtouro.edu The resulting glutamine can then be safely transported to other tissues for nitrogen disposal or recycling. proquest.com This glutamate-glutamine cycle is crucial for maintaining nitrogen homeostasis and preventing the toxic buildup of ammonia. nih.govtouro.edu
The balance between glutamate, glutamine, and α-ketoglutarate is tightly regulated, ensuring that the supply of nitrogen is matched with the metabolic demands of the cell. youtube.com This regulation occurs at the level of the enzymes involved, such as glutamate dehydrogenase and glutamine synthetase, which are often subject to allosteric regulation. youtube.com
Interrelationships of Glutamate with Key Metabolic Cycles (e.g., TCA cycle)
The metabolism of glutamate is deeply intertwined with the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. This connection primarily occurs through the intermediate α-ketoglutarate. nih.gov Glutamate can be converted to α-ketoglutarate through two main enzymatic reactions: deamination by glutamate dehydrogenase (GDH) or transamination by various aminotransferases. nih.gov The α-ketoglutarate produced can then enter the TCA cycle to be oxidized for energy production. nih.gov
This conversion represents a significant anaplerotic pathway, which is the replenishment of TCA cycle intermediates that may be withdrawn for biosynthetic purposes. cellsignal.commdpi.com For instance, in rapidly proliferating cells or under certain metabolic conditions, glutamine is converted to glutamate and then to α-ketoglutarate to maintain the integrity of the TCA cycle. cellsignal.commdpi.com
Conversely, α-ketoglutarate from the TCA cycle can be used to synthesize glutamate, linking cellular energy status to amino acid biosynthesis. wikipedia.org This bidirectional flow allows cells to adapt their metabolic processes to changing nutrient availability and energy demands.
In some contexts, the presence of glutamate can alter the operation of the TCA cycle. For example, in brain mitochondria, the metabolism of glutamate and malate can lead to the accumulation of aspartate and 2-oxoglutarate. nih.gov There is also evidence to suggest that in the presence of glutamate, the TCA cycle can function as two coupled cycles, one leading from α-ketoglutarate to oxaloacetate and the other from oxaloacetate back to α-ketoglutarate. researchgate.net This highlights the flexible and dynamic nature of the TCA cycle in response to different substrates.
The table below summarizes the key enzymes that link glutamate metabolism with the TCA cycle.
Enzymatic Conversion of Glutamate to other Bioactive Molecules (e.g., GABA)
Glutamate serves as a direct precursor for the synthesis of several important bioactive molecules through specific enzymatic conversions. A primary example is the production of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. youtube.com
The synthesis of GABA from glutamate is a single-step decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD). youtube.comyoutube.com This enzyme requires pyridoxal phosphate (PLP) as a cofactor. nih.gov The conversion of the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA is a critical process for regulating neuronal activity. youtube.com
Another vital bioactive molecule derived from glutamate is glutathione (GSH), a major antioxidant. nih.gov Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. nih.gov The first and rate-limiting step in its synthesis is the formation of gamma-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase. nih.gov
The table below outlines key enzymatic conversions of glutamate into bioactive molecules.
Physicochemical Interactions and Material Science Research of Glutamate Salts
Cation-Anion Interaction Dynamics in Crystalline Structures
The interactions between the cation and the glutamate (B1630785) anion are fundamental to the resulting crystalline structure and its bulk properties. rsc.org In crystalline solids, these interactions are not merely electrostatic; they involve a complex interplay of forces that dictate the packing arrangement and dynamics of the constituent ions. rsc.org The nature of the cation, specifically its size and electronic structure, plays a pivotal role in modulating these interactions.
Research comparing monopotassium glutamate (MPG) and monosodium glutamate (MSG) reveals that the vibrational force constants between the cation and the glutamate anions are approximately 10–15% stronger in MSG than in MPG. rsc.org This difference in interaction strength contributes to the distinct solid-state properties observed between the two salts. In MPG, there are notable vibrations that involve the movement of potassium cations within the coordination channels formed by infinite sheets of glutamate anions. rsc.org These dynamics highlight the various types of interactions present within the crystal lattice, including ionic (potassium translations), coordination/covalent (potassium-glutamate translations), and dipolar (adjacent glutamate motions) forces. rsc.org Understanding these cation-anion dynamics is paramount for designing crystalline materials with desired physical characteristics, such as enhanced solubility. rsc.orgrsc.org
Solid-State Structural Differences Influenced by Cation Identity (e.g., Monopotassium vs. Monosodium Glutamate Monohydrate)
The identity of the cation has a profound influence on the solid-state structure of glutamate salts, leading to significantly different crystalline arrangements even when the anion is the same. rsc.org A prime example of this is the comparison between monopotassium glutamate monohydrate (MPG) and monosodium glutamate monohydrate (MSG). rsc.org Although they differ only in the cation, these two compounds form distinct crystal structures with dissimilar dynamics. rsc.orgresearchgate.net
MSG crystallizes in a structure where the sodium cation's 2s orbital can strongly interact with the coordinated glutamate anions, imparting a covalent-bond character to the coordination bond. rsc.org This interaction stabilizes two different conformations of the glutamate anion within the crystal, a phenomenon also observed in the solution phase. rsc.org In contrast, MPG crystallizes with a different packing morphology. rsc.org The experimental single-crystal X-ray diffraction of MPG reveals the formation of sheets that are not covalently bonded to one another. researchgate.net This layered structure gives rise to specific vibrational modes, such as the translation of potassium cations within the coordination channels of these sheets. rsc.org These structural distinctions, originating from the electronic differences between sodium and potassium, are responsible for the unique bulk properties of each salt. rsc.org
| Property | Monosodium Glutamate Monohydrate (MSG) | Monopotassium Glutamate Monohydrate (MPG) |
| Cation-Anion Interaction | Stronger interaction, with covalent-bond character due to sodium 2s orbital involvement. rsc.org | Weaker vibrational force-constants compared to MSG. rsc.org |
| Glutamate Conformation | Stabilizes two different conformations of the glutamate anion. rsc.org | Forms infinite sheets of glutamate anions. rsc.org |
| Crystal Packing | Three-dimensional packing arrangement. researchgate.net | Layered structure with non-covalently bonded sheets. researchgate.net |
| Vibrational Dynamics | Characterized by strong coordination/covalent interactions. rsc.org | Involves translations of potassium cations within coordination channels. rsc.org |
Quantum Mechanical Simulations and Computational Chemistry for Intermolecular Forces
To gain a deeper, atomic-level understanding of the forces that govern the properties of glutamate salt crystals, researchers employ quantum mechanical simulations and computational chemistry. rsc.org These theoretical methods, such as solid-state density functional theory (DFT) simulations, are powerful tools for elucidating electronic effects that are difficult to measure experimentally, including band structure and atomic orbital overlap. rsc.org By combining these computational models with experimental techniques like single-crystal X-ray diffraction and terahertz time-domain spectroscopy, a comprehensive description of the intermolecular forces can be achieved. rsc.orgresearchgate.net
These simulations are particularly useful for analyzing the specific roles of cation-anion interactions in defining the solid-state structures and energetic profiles of materials like MPG and MSG. rsc.org Two particularly insightful techniques for studying the interactions between metal cations and ligands are Crystal Orbital Overlap Population (COOP) and Crystal Orbital Hamilton Population (COHP) analyses. rsc.org
Crystal Orbital Overlap Population (COOP) analysis is a quantum-chemical method used to examine the bonding characteristics between atoms in a crystalline solid. rsc.org It is similar to a conventional density of states (DOS) calculation, but instead of considering all orbitals, it focuses on the interaction between specific pairs of orbitals. rsc.org The COOP method provides an indication of the effective bond order by weighting the interaction based on overlap matrix elements. rsc.org
In the study of glutamate salts, COOP diagrams are generated to analyze the cation-glutamate interactions. rsc.orgresearchgate.net These diagrams show both bonding and antibonding interactions. researchgate.net By analyzing the COOP curves for MPG and MSG, researchers can quantify the nature and strength of the orbital overlap, providing insights into why the different cations lead to distinct crystal packing arrangements. rsc.org For instance, to isolate the effect of the cation identity from the three-dimensional packing, simulations can be performed where the cations are substituted within the same crystal structure (e.g., potassium in the MSG structure). rsc.org
Similar to COOP, Crystal Orbital Hamilton Population (COHP) analysis is another powerful tool for investigating chemical bonding in solids. rsc.org The primary difference is that COHP weights the interaction based on Hamiltonian matrix elements, which provides a measure of the bond strength. rsc.orgscispace.com COHP analysis partitions the band structure energy into bonding, nonbonding, and antibonding contributions. rwth-aachen.de
For glutamate salts, COHP diagrams are often presented alongside COOP diagrams to offer a more complete picture of the cation-glutamate interactions. rsc.orgresearchgate.net The bonding interactions in COHP are defined as negative, so the data is often multiplied by negative one (-COHP) to allow for direct comparison with COOP plots. rsc.orgresearchgate.net Analysis of the COHP curves for MPG and MSG has shown that the cation-glutamate interaction in both crystals is generally favorable. rsc.org This technique has been instrumental in linking the electronic structures of the individual cations to the different packing configurations observed in MSG and MPG. rsc.org
| Analysis Technique | Basis of Weighting | Information Provided | Application to Glutamate Salts |
| COOP | Overlap matrix elements rsc.org | Effective bond order rsc.org | Quantifies the nature of orbital overlap in cation-glutamate interactions. rsc.org |
| COHP | Hamiltonian matrix elements rsc.org | Bond strength rsc.orgscispace.com | Measures the strength of cation-glutamate bonds, revealing favorable interactions. rsc.org |
Influence of Cation on Glutamate Conformation and Polymer Behavior in Solution
The influence of cations on the conformation of the glutamate molecule extends to its behavior in solution, particularly when it is part of a polymer chain like poly-L-glutamate (PGA). nih.gov Studies using circular dichroism and UV resonance Raman spectroscopy have investigated the impact of high concentrations of sodium chloride (NaCl) and potassium chloride (KCl) on the conformational equilibria of PGA. nih.gov
Surprisingly, research has shown a lack of significant perturbation by high concentrations of Na+ and K+ on the conformation of poly-L-glutamate. nih.gov The expected conversion to an α-helix conformation at high salt concentrations was not observed. nih.gov Furthermore, the equilibrium between the polyproline II (PPII) and 2.51-helix conformations of PGA was not substantially altered by the presence of up to 2 M concentrations of these salts. nih.gov This suggests that Na+ and K+ ions are likely excluded from the region between the negatively charged side chain carboxylates and the peptide backbone. nih.gov The studies found no evidence of direct ion pair formation between Na+ or K+ and the side chain carboxylates. nih.gov However, other research suggests that Na+ may bind more strongly than K+ to the carboxylate group in aqueous PGA, which could lead to changes in the polypeptide backbone's equilibrium structure. aip.org Further investigation is needed to fully understand the nuanced effects of different monovalent cations on the solution structure of glutamate-containing polymers. aip.org
Interaction of Glutamate Salts within Diverse Food Matrices: Academic Perspectives
From an academic standpoint, the interaction of glutamate salts within complex food matrices is a subject of significant interest, primarily due to their role in flavor enhancement and sodium reduction. researchgate.net Monopotassium glutamate, as a non-sodium alternative to MSG, is part of a broader class of glutamate salts used as flavor enhancers. quora.com The palatability of foods can be maintained, and even enhanced, when sodium chloride is partially replaced with glutamate salts. researchgate.net
Future Directions and Emerging Research Areas
Development of Novel Analytical Techniques for Enhanced Specificity and Throughput
The accurate and efficient quantification of glutamate (B1630785) in various matrices is crucial for both quality control in the food industry and for research purposes. While traditional methods like high-performance liquid chromatography (HPLC) are widely used for analyzing monosodium glutamate and by extension, monopotassium glutamate, there is a continuous drive towards developing more advanced analytical techniques. akjournals.comresearchgate.net The focus of this development is on enhancing specificity, increasing throughput, and improving sensitivity.
Recent advancements have seen the emergence of methods such as high-performance thin-layer chromatography (HPTLC) and spectrofluorometric methods. researchgate.netnih.govnih.gov HPTLC offers a simple, fast, and precise alternative for the estimation of glutamate in food products. researchgate.netnih.gov Spectrofluorometric methods, on the other hand, provide high sensitivity for determination. nih.gov Furthermore, techniques combining liquid chromatography with mass spectrometry (LC-MS) are being optimized to provide even greater accuracy and reliability in the detection and quantification of glutamate in complex food matrices. researchgate.net
Future research in this area is expected to focus on the development of biosensors and miniaturized analytical systems, such as lab-on-a-chip devices. These technologies promise real-time monitoring and high-throughput screening, which would be invaluable for in-process control during food production and for rapid screening in research applications.
Advanced Computational Modeling of Glutamate-Receptor Interactions
The sensation of umami, which is imparted by monopotassium glutamate, is initiated by the interaction of the glutamate anion with specific taste receptors on the tongue. nih.govnih.gov The primary receptor responsible for umami taste is a heterodimer of the T1R1 and T1R3 G protein-coupled receptors (GPCRs). nih.govnih.gov Understanding the precise molecular mechanisms of this interaction is a key area of research, and advanced computational modeling techniques are proving to be indispensable tools.
Due to the challenges in crystallizing membrane-bound receptors, in silico techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations are employed to create three-dimensional models of the umami taste receptor and to simulate the binding of glutamate. nih.govtum.de These models allow researchers to visualize the binding pocket and identify the key amino acid residues that interact with the glutamate molecule. nih.govtum.de
Computational studies are not limited to taste receptors. In the central nervous system, glutamate is the major excitatory neurotransmitter, and it interacts with a variety of ionotropic and metabotropic glutamate receptors. mdpi.comnih.gov Molecular dynamics simulations have been used to investigate the binding mechanisms of glutamate to these receptors, providing insights into the conformational changes that lead to receptor activation. nih.govconcordia.ca This research is crucial for understanding the neurological roles of glutamate and for the design of therapeutic agents that target these receptors. nih.gov
Interactive Data Table: Key Computational Techniques in Glutamate-Receptor Research
| Computational Technique | Application in Glutamate Research | Key Insights Gained |
| Homology Modeling | Creating 3D models of glutamate receptors (e.g., T1R1/T1R3) based on the known structures of related proteins. nih.gov | Provides a structural framework for understanding ligand binding in the absence of an experimentally determined structure. nih.gov |
| Molecular Docking | Predicting the preferred binding orientation of glutamate to its receptor. nih.gov | Identifies key interactions (e.g., hydrogen bonds, electrostatic interactions) between glutamate and receptor residues. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the glutamate-receptor complex over time. nih.govmdpi.comnih.gov | Reveals conformational changes in the receptor upon ligand binding and provides insights into the energetics of the binding process. mdpi.comnih.govconcordia.ca |
| Free Energy Calculations | Quantifying the binding affinity of glutamate for its receptor. mdpi.com | Allows for the comparison of binding strengths of different ligands and aids in the rational design of new molecules. mdpi.com |
Exploration of Glutamate in Non-Traditional Biological Systems
While the roles of glutamate in the mammalian nervous system and taste perception are well-documented, emerging research is revealing its significance in non-traditional biological systems, particularly in plants. oup.comnih.govresearchgate.net Glutamate is a central molecule in plant amino acid metabolism, serving as a precursor for the synthesis of other amino acids and nitrogen-containing compounds. oup.comresearchgate.net
Beyond its metabolic role, there is growing evidence that glutamate acts as a signaling molecule in plants, analogous to its function as a neurotransmitter in animals. oup.comnih.govfrontiersin.orgresearchgate.net Plants possess a family of glutamate receptor-like (GLR) genes that are homologous to mammalian ionotropic glutamate receptors. oup.comresearchgate.net These receptors are involved in various physiological processes, including seed germination, root growth, and responses to environmental stress. nih.govfrontiersin.orgresearchgate.net Glutamate signaling in plants appears to be mediated by changes in intracellular calcium concentrations, a mechanism that shares similarities with glutamate signaling in the nervous system. nih.govfrontiersin.orgresearchgate.net
The discovery of glutamate signaling in plants opens up new avenues of research. Understanding how plants sense and respond to extracellular glutamate could have implications for agriculture, potentially leading to new strategies for enhancing plant growth and stress tolerance.
Interdisciplinary Approaches Integrating Flavor Science with Advanced Chemical Analysis
Flavoromics utilizes non-targeted analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to generate comprehensive chemical fingerprints of food products. taylorfrancis.com This data is then correlated with sensory panel data using chemometrics, a branch of chemistry that uses statistical methods to analyze chemical data. taylorfrancis.com This integrated approach allows researchers to identify the specific chemical compounds that are responsible for the perceived flavor attributes.
In the context of monopotassium glutamate, flavoromics can be used to understand how it interacts with other flavor compounds to create a more complex and desirable taste profile. For example, it can help to elucidate the synergistic effects between glutamate and other umami compounds, such as inosine-5'-monophosphate (IMP) and guanosine-5'-monophosphate (B10773721) (GMP). nih.gov By integrating advanced chemical analysis with human sensory perception, researchers can gain a deeper understanding of the molecular basis of flavor and develop new strategies for creating healthier and more flavorful foods. nih.gov
Q & A
Basic Research Questions
Q. How can monopotassium glutamate (MPG) be distinguished from other glutamate salts (e.g., monosodium glutamate/MSG) in structural and functional studies?
- Methodological Answer : MPG and MSG exhibit distinct solid-state structures due to cation-anion interactions. Single-crystal X-ray diffraction and terahertz time-domain spectroscopy can resolve differences in lattice dynamics and hydrogen-bonding networks. For example, MPG forms stronger cation-anion interactions compared to MSG, influencing thermal stability and solubility. Crystal orbital overlap population (COOP) analysis further quantifies these interactions .
- Key Data :
| Property | MPG | MSG |
|---|---|---|
| Cation-Anion Interaction Strength | Higher (K⁺ vs. Na⁺) | Lower |
| Solubility in Water | Moderately high | High |
Q. What analytical methods are recommended for quantifying MPG in biological or environmental samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) are preferred for high sensitivity and specificity. Gas chromatography (GC) requires derivatization (e.g., silylation) to improve volatility. For in-situ detection in neural studies, calcium imaging paired with MPG-specific fluorescent probes can track real-time glutamate release .
Q. How does MPG interact with divalent cations (e.g., Mg²⁺, Ca²⁺) in biochemical systems?
- Methodological Answer : MPG competes with Mg²⁺ and Ca²⁺ for binding sites in proteins and nucleic acids. Use isothermal titration calorimetry (ITC) to measure binding affinities. Solid-state NMR can reveal coordination geometry, while quantum-mechanical simulations (DFT) model electronic interactions .
Advanced Research Questions
Q. What experimental designs are critical for resolving contradictions in MPG's purported neurotoxic effects?
- Methodological Answer : Controlled in vivo models (e.g., murine taste neurons) must standardize MPG concentration (e.g., 50 mM in artificial saliva) and account for co-administered compounds like inosine monophosphate (IMP), which synergizes with MPG to activate umami receptors. Double-blind protocols and rigorous statistical power analysis (ANOVA with post hoc t-tests) minimize bias, as highlighted in studies on LPS-induced neural hypersensitivity .
- Key Challenge : Human studies often fail to isolate MPG effects due to confounding variables (e.g., dietary glutamate). Use isotopic labeling (¹³C-MPG) to trace metabolic pathways .
Q. How do cation-specific interactions in MPG influence its role as a flavor enhancer compared to MSG?
- Methodological Answer : The potassium ion in MPG alters receptor binding kinetics. Use electrophysiological recordings of gustatory nerves to compare responses to MPG vs. MSG. Molecular dynamics simulations reveal that K⁺’s larger ionic radius weakens electrostatic interactions with glutamate receptors, potentially reducing umami intensity .
Q. What epigenetic mechanisms link MPG exposure to taste or neural pathway alterations?
- Methodological Answer : Chronic MPG exposure upregulates Tas2r bitter taste receptors via histone acetylation. Chromatin immunoprecipitation (ChIP-seq) and RNA-seq of taste ganglion neurons identify candidate genes (e.g., Tas2r108). Behavioral assays (brief-access taste tests) correlate epigenetic changes with aversion or preference .
Methodological and Regulatory Considerations
Q. How should researchers address discrepancies in regulatory evaluations of MPG safety?
- Methodological Answer : The EFSA and BfR evaluations (2023) emphasize gaps in dose-response data for hypersensitivity. Replicate studies using GLP-compliant protocols and include negative controls (e.g., magnesium glutamate). Meta-analyses should prioritize peer-reviewed studies over anecdotal reports .
Q. What strategies improve the reproducibility of MPG-related sensory studies?
- Methodological Answer : Standardize MPG purity (>99%, verified via HPLC) and solvent systems (e.g., pH-buffered saline). Use the Glutamine/Glutamate-Glo™ assay for precise quantification in biological matrices. Cross-validate results with orthogonal methods like capillary electrophoresis .
Tables for Quick Reference
Table 1 : Key Analytical Techniques for MPG Studies
| Technique | Application | Sensitivity Limit | Reference |
|---|---|---|---|
| LC-MS | Quantification in food/bio samples | 0.1 ppm | |
| Terahertz Spectroscopy | Crystal lattice dynamics | N/A | |
| Calcium Imaging | Real-time neural activity tracking | µM-range glutamate |
Table 2 : Regulatory Status of MPG (2023)
| Agency | Conclusion | Data Gaps Identified |
|---|---|---|
| EFSA | No ADI established; insufficient data | Dose-response relationships |
| BfR | Limited evidence of neurotoxicity | Long-term exposure effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
